molecular formula C18H23ClN2O4 B2594487 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 900006-70-4

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B2594487
CAS No.: 900006-70-4
M. Wt: 366.84
InChI Key: DCAURUKHZYKRRI-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. The key steps include:

    Formation of the Spirocyclic Intermediate: This involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane.

    Functionalization: The spirocyclic intermediate is then functionalized with a chlorobenzyl group through a nucleophilic substitution reaction.

    Oxalamide Formation: The final step involves the reaction of the functionalized spirocyclic intermediate with oxalyl chloride and an amine to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: Its spirocyclic structure can be utilized in the development of novel materials with unique mechanical and chemical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The chlorobenzyl group may also play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: A simpler spirocyclic compound used as an intermediate in various chemical syntheses.

    N-(2-chlorobenzyl)oxalamide: A related oxalamide compound without the spirocyclic structure.

Uniqueness

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is unique due to its combination of a spirocyclic structure and an oxalamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c19-15-7-3-2-6-13(15)10-20-16(22)17(23)21-11-14-12-24-18(25-14)8-4-1-5-9-18/h2-3,6-7,14H,1,4-5,8-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAURUKHZYKRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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